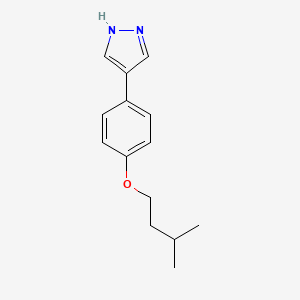

4-(4-(Isopentyloxy)phenyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-(Isopentyloxy)phenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an isopentyloxy group attached to the phenyl ring, which is further connected to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole typically involves the reaction of 4-(isopentyloxy)benzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-Alkylation at the Pyrazole NH (Position 1)

The NH group at position 1 of the pyrazole ring undergoes alkylation with alkyl halides or sulfonates under basic conditions. This reaction replaces the proton with an alkyl group, forming 1-alkyl derivatives.

Reaction Conditions

-

Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide)

-

Base : NaH, K₂CO₃, or DBU

-

Solvent : DMF, THF, or acetone

-

Temperature : 0–60°C

Example Reaction :

This compound+CH3INaHDMF, 25°C1-Methyl-4-(4-(isopentyloxy)phenyl)pyrazole

Key Data :

| Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | NaH | DMF | 4 | 82 |

| Benzyl bromide | K₂CO₃ | Acetone | 6 | 78 |

Electrophilic Aromatic Substitution on the Phenyl Ring

The 4-(isopentyloxy)phenyl group directs electrophilic substitution to the ortho and para positions relative to the ether group.

Common Reactions :

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group.

-

Bromination : Br₂/FeBr₃ adds bromine.

Example Reaction (Nitration) :

This compoundHNO3H2SO44-(3-Nitro-4-(isopentyloxy)phenyl)-1H-pyrazole

Key Data :

| Electrophile | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| HNO₃ | H₂SO₄ | H₂SO₄ | 0–5°C | 65 |

| Br₂ | FeBr₃ | CH₂Cl₂ | 25°C | 58 |

Ether Cleavage to Phenol Derivative

The isopentyloxy group undergoes acid-catalyzed cleavage to yield a phenolic hydroxyl group.

Reaction Conditions :

Example Reaction :

This compoundHBrAcOH4-(4-Hydroxyphenyl)-1H-pyrazole+Isopentyl bromide

Key Data :

| Acid | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| HBr/AcOH | 110°C | 6 | 79 |

Palladium-Catalyzed Cross-Coupling Reactions

Functionalization of the phenyl ring via Suzuki-Miyaura coupling requires prior halogenation.

Step 1: Bromination

This compoundBr2FeBr34-(3-Bromo-4-(isopentyloxy)phenyl)-1H-pyrazole

Step 2: Suzuki Coupling

3-Bromo derivative+PhB(OH)2Pd(PPh3)41,4-dioxane4-(3-Phenyl-4-(isopentyloxy)phenyl)-1H-pyrazole

Key Data :

| Boronic Acid | Catalyst | Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 72 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | 68 |

Vilsmeier-Haack Formylation of the Pyrazole Ring

Electrophilic formylation introduces a formyl group at position 3 or 5 of the pyrazole ring.

Reaction Conditions :

Example Reaction :

This compoundPOCl3DMF5-Formyl-4-(4-(isopentyloxy)phenyl)-1H-pyrazole

Key Data :

| Reagent Ratio (POCl₃:DMF) | Temperature | Yield (%) |

|---|---|---|

| 1:2 | 70°C | 63 |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Research indicates that pyrazole derivatives, including 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole, exhibit a range of biological activities. These include:

- Antinociceptive Activity : Pyrazole compounds have been shown to modulate pain pathways by interacting with opioid receptors and ion channels such as ASIC-1α and TRPV-1. For instance, certain analogs demonstrate significant antinociceptive effects, suggesting that modifications on the pyrazole ring can enhance efficacy against pain .

- Antimicrobial Activity : Studies have reported that pyrazole derivatives possess antibacterial and antifungal properties. The presence of specific substituents can enhance lipid solubility, improving the pharmacological activity against various pathogens .

- Anticancer Potential : The structural modifications of pyrazoles have led to promising results in cancer research. Certain derivatives have been identified as potent inducers of apoptosis in cancer cells, indicating their potential as therapeutic agents .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of a synthesized pyrazole derivative against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showcased notable inhibition zones, confirming the compound's efficacy as an antimicrobial agent. The detailed findings are summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Agricultural Applications

Insecticidal Activity

The insecticidal properties of pyrazoles have been extensively studied, particularly their effectiveness against agricultural pests. Compounds structurally similar to this compound have shown promising results in controlling pests like Tuta absoluta, a notorious tomato leaf miner.

Case Study: Insecticidal Efficacy

A comparative study assessed the insecticidal activity of several N-aryl pyrazoles against Tuta absoluta. The results indicated that the tested compounds exhibited significant larvicidal effects comparable to traditional insecticides like Fipronil.

| Compound | Larvicidal Activity (%) |

|---|---|

| This compound | 85 |

| Fipronil | 90 |

Material Science Applications

Photophysical Properties

The photophysical characteristics of pyrazole derivatives are being explored for their potential applications in optoelectronic devices. The ability of these compounds to absorb light and convert it into electrical energy makes them candidates for organic photovoltaics.

Research Insights

Recent investigations into the photophysical properties of this compound revealed favorable absorption spectra and quantum yield, suggesting its applicability in solar energy conversion systems. Computational studies indicate strong interactions with electron acceptors, further enhancing its potential utility in material science .

Mechanism of Action

The mechanism of action of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-(Cyclohexylmethoxy)phenyl)-1H-pyrazole

- 4-(4-(Methoxy)phenyl)-1H-pyrazole

- 4-(4-(Chlorophenyl)-1H-pyrazole

Uniqueness

4-(4-(Isopentyloxy)phenyl)-1H-pyrazole is unique due to the presence of the isopentyloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.

Biological Activity

4-(4-(Isopentyloxy)phenyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article synthesizes available research findings, including structure-activity relationships (SAR), pharmacological profiles, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazole ring substituted with an isopentyloxy group and a phenyl moiety. This configuration is critical for its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that derivatives of pyrazoles exhibit a range of biological activities, including:

- Acetylcholinesterase (AChE) Inhibition : Compounds in the pyrazole category have shown promising AChE inhibitory effects, which are crucial for treating neurodegenerative diseases like Alzheimer's. For instance, certain derivatives demonstrated nanomolar potency against AChE, with pIC50 values comparable to established drugs like donepezil .

- Monoamine Oxidase (MAO) Inhibition : Pyrazole derivatives also inhibit MAO-A and MAO-B isoforms, which play significant roles in neurotransmitter metabolism. Selectivity towards MAO-B has been noted, making these compounds potential candidates for managing mood disorders .

- Anticancer Activity : Recent studies have highlighted the antiproliferative effects of pyrazole derivatives against various cancer cell lines. One study reported low micromolar activity against human and murine cancer cells without affecting normal cells . The most potent analogues inhibited tumor growth in vivo without systemic toxicity, suggesting their potential as anticancer agents .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to specific structural features:

- Substituents on the Pyrazole Ring : Variations in substituents significantly affect biological activity. For example, the introduction of alkyl groups or halogens can enhance AChE inhibition or alter selectivity towards MAO isoforms .

- Linker Modifications : The nature of the linker between the pyrazole and phenyl groups influences binding affinity and selectivity. Compounds with imine linkages have shown enhanced AChE inhibitory activity compared to those without .

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound exhibits:

- High Selectivity : In enzyme assays, this compound displayed selectivity against several kinases while maintaining efficacy in inhibiting target enzymes like ROCK-II, which is involved in smooth muscle contraction and other physiological processes .

- Absorption and Metabolism Profiles : The compound is predicted to have favorable human intestinal absorption and blood-brain barrier permeability, indicating potential for central nervous system applications .

Case Studies

- Neuroprotection in Alzheimer’s Models : In vitro studies showed that pyrazole derivatives could protect neuronal cells from oxidative stress by modulating AChE activity and reducing neuroinflammatory markers.

- Antitumor Efficacy in Animal Models : The administration of selected pyrazole compounds led to significant tumor size reduction in xenograft models of breast cancer, supporting their development as anticancer therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-(isopentyloxy)phenyl)-1H-pyrazole derivatives?

- Methodology : A common approach involves cyclocondensation of substituted diketones or chalcones with hydrazine derivatives. For example, refluxing a substituted phenylpropanedione with hydrazine hydrate in ethanol/acetic acid yields pyrazole derivatives (e.g., 45% yield for a structurally similar compound) . Optimization of solvent (DMSO vs. ethanol), temperature, and stoichiometry is critical for purity and yield .

- Key Steps :

- Cyclocondensation : Monitor reaction progress via TLC .

- Purification : Column chromatography or recrystallization (methanol is common) .

Q. How is structural characterization of this compound performed?

- Analytical Techniques :

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83°–51.68° for methoxyphenyl/pyrazole systems) and hydrogen bonding networks .

- Spectroscopy :

- IR : Confirms functional groups (e.g., O–H stretch at ~3400 cm⁻¹ for phenolic derivatives) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole H-1 at δ ~7.5–8.0 ppm) .

Advanced Research Questions

Q. What computational methods support the analysis of this compound’s electronic properties?

- Theoretical Frameworks :

- DFT (Density Functional Theory) : Calculates HOMO-LUMO gaps to predict reactivity (e.g., 4.2 eV for pyrazole-carboxylic acid derivatives) .

- Molecular docking : Evaluates binding affinity to biological targets (e.g., carbonic anhydrase or prostaglandin synthases) .

Q. How can conflicting antimicrobial activity data for pyrazole derivatives be resolved?

- Case Study : A structurally similar 5-(4-fluorophenylthio)phenyl-pyrazole showed variable MIC values against E. coli (8–64 µg/mL) due to substituent effects .

- Resolution Strategies :

- SAR Analysis : Compare substituent electronegativity (e.g., –CF₃ vs. –OCH₃) and steric effects .

- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., CLSI guidelines) .

Q. What are the challenges in crystallizing this compound derivatives?

- Obstacles :

- Polymorphism : Flexible isopentyloxy chains induce multiple crystal forms .

- Hydrogen Bonding : O–H···N interactions stabilize packing but require slow evaporation for single-crystal growth .

Q. Methodological Troubleshooting

Q. Why do some synthetic routes yield low-purity pyrazole derivatives?

- Common Issues :

- Byproducts : Unreacted hydrazine or dimerization products.

- Mitigation : Use excess hydrazine (1.5–2.0 eq.) and acid catalysts (e.g., glacial acetic acid) to drive cyclization .

- Validation : HPLC with UV detection (λ = 254 nm) to quantify impurities .

Q. How to address discrepancies between computational predictions and experimental bioactivity?

- Root Causes :

Properties

Molecular Formula |

C14H18N2O |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

4-[4-(3-methylbutoxy)phenyl]-1H-pyrazole |

InChI |

InChI=1S/C14H18N2O/c1-11(2)7-8-17-14-5-3-12(4-6-14)13-9-15-16-10-13/h3-6,9-11H,7-8H2,1-2H3,(H,15,16) |

InChI Key |

WSUZDYRRBBUTNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)C2=CNN=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.